molecular formula C14H16O3 B13021263 tert-Butyl 6-methylbenzofuran-2-carboxylate CAS No. 1210226-83-7

tert-Butyl 6-methylbenzofuran-2-carboxylate

Cat. No.: B13021263
CAS No.: 1210226-83-7
M. Wt: 232.27 g/mol
InChI Key: YLCZDHGCOTZMPI-UHFFFAOYSA-N
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Description

tert-Butyl 6-methylbenzofuran-2-carboxylate is an organic compound belonging to the benzofuran family It is characterized by a tert-butyl group attached to the 6th position of the benzofuran ring and a carboxylate group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methylbenzofuran-2-carboxylate typically involves the reaction of 6-methylbenzofuran-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methylbenzofuran-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

tert-Butyl 6-methylbenzofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-methylbenzofuran-2-carboxylate
  • tert-Butyl 5-methylbenzofuran-2-carboxylate
  • tert-Butyl 7-methylbenzofuran-2-carboxylate

Uniqueness

tert-Butyl 6-methylbenzofuran-2-carboxylate is unique due to the specific positioning of the tert-butyl and carboxylate groups on the benzofuran ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

1210226-83-7

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 6-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H16O3/c1-9-5-6-10-8-12(16-11(10)7-9)13(15)17-14(2,3)4/h5-8H,1-4H3

InChI Key

YLCZDHGCOTZMPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)C(=O)OC(C)(C)C

Origin of Product

United States

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